Tetromycin B is a natural product belonging to the tetromycin family of antibiotics. [] It is isolated from Streptomyces axinellae Pol001T, a bacterial strain cultivated from the Mediterranean sponge Axinella polypoides. [] Tetracycline B is primarily utilized in scientific research to investigate its antiparasitic and protease inhibitory properties. []
Source: Tetromycin B was extracted from Streptomyces axinellae, a species known for producing various secondary metabolites with pharmacological properties. This actinomycete was specifically isolated from marine environments, highlighting the significance of marine biodiversity in drug discovery.
Classification: Tetromycin B is classified as a member of the tetracycline family of antibiotics. These compounds are characterized by their ability to inhibit protein synthesis in bacteria, making them effective against a broad spectrum of bacterial infections. Additionally, tetromycin derivatives exhibit varying degrees of antiparasitic activity, particularly against protozoan pathogens.
Tetromycin B can be synthesized through various chemical methods, often involving complex multi-step processes. The synthesis typically starts with the fermentation of Streptomyces axinellae, followed by extraction and purification techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure.
Tetromycin B has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity.
The structural analysis reveals significant insights into how modifications can affect the compound's efficacy and specificity.
Tetromycin B undergoes several chemical reactions that can modify its structure and enhance its biological activity:
These reactions are essential for developing new derivatives with improved pharmacological properties.
Tetromycin B primarily exerts its effects by targeting the bacterial 30S ribosomal subunit, akin to other tetracycline antibiotics.
This mechanism highlights the dual action of tetromycin B against both bacterial and parasitic pathogens.
Tetromycin B exhibits several notable physical and chemical properties:
These properties are crucial for determining optimal storage conditions and formulation strategies for therapeutic use.
Tetromycin B has significant potential applications in scientific research and medicine:
Tetromycin B was first isolated in 2011 from the actinomycete Streptomyces axinellae Pol001T, strain collected from the Mediterranean sponge Axinella polypoides. This discovery occurred during targeted screening of marine sponge-associated bacteria for novel antimicrobial agents. The compound was designated "Tetromycin" based on its structural similarity to tetracyclic antibiotics and the presence of a tetronic acid moiety. Its isomer status (relative to earlier tetromycins) is indicated by the "B" suffix, distinguishing it from co-isolated analogs Tetromycins 1–4 [8]. The discovery underscored marine sponges as reservoirs of biologically active microbial metabolites, with Streptomyces strains being prolific producers of tetronate-class antibiotics [8] [9].
Tetromycin B belongs to the spirotetronate subgroup of tetronate antibiotics, characterized by a complex polycyclic architecture featuring a central tetronic acid moiety fused to a decalin ring system via a spiro junction. Its molecular formula is C₄₉H₆₁NO₁₄, as determined by HRESIMS [8]. Key structural features include:
Table 1: Structural Features of Tetromycin B
Feature | Description |
---|---|
Molecular Formula | C₄₉H₆₁NO₁₄ |
Core Structure | Spirotetronate |
Key Functional Groups | Tetronic acid γ-lactone, decalin system, para-dihydroxybenzoyl ester |
Glycosylation | None |
Distinguishing NMR Signals | H₂₀ δ 4.92 (vinyl proton); C₂₁′ δ 18.9 (methyl); aromatic protons H₃₅/H₃₇ (meta-coupled) |
Structural elucidation relied on extensive 2D NMR analysis (COSY, HSQC, HMBC, ROESY), which confirmed the unique positioning of the C₂₀=C₂₁ double bond and methyl group at C₂₁ (contrasting with earlier tetromycin reports) [8]. This places Tetromycin B within the larger family of >30 known spirotetronates, sharing biosynthetic logic with compounds like abyssomicin and chlorothricin [9].
Tetromycin B demonstrates dual biological activities that make it pharmacologically significant:
Anti-Parasitic Activity:Exhibits growth inhibition against the kinetoplastid parasite Trypanosoma brucei (causative agent of African sleeping sickness), though specific IC₅₀ values require further elucidation [8]. Its activity highlights the potential of tetronates against neglected tropical diseases where drug resistance is prevalent.
Protease Inhibition:Acts as a time-dependent inhibitor of cysteine proteases, particularly cathepsin L-like enzymes (Ki in low micromolar range). These proteases are virulence factors in parasites (e.g., rhodesain in Trypanosoma) and human pathologies (e.g., tumor metastasis, inflammatory conditions) [8]. The tetronic acid moiety’s electrophilic lactone enables nucleophilic attack by catalytic cysteine residues, mechanistically distinct from conventional antibiotics.
Table 2: Documented Bioactivities of Tetromycin B
Activity Type | Target(s) | Potency |
---|---|---|
Antiparasitic | Trypanosoma brucei | Growth inhibition |
Protease Inhibition | Cathepsin L-like proteases | Ki ~ low μM range |
Rhodesain (T. brucei protease) | Significant inhibition | |
Antiviral | SARS-CoV Mᵖʳᵒ & PLᵖʳᵒ | Not observed |
Unlike classical tetracyclines (which target bacterial ribosomes), Tetromycin B’s mechanism involves enzyme inhibition, aligning with newer "atypical" tetracyclines and non-antibiotic applications. Its activity against drug-resistant pathogens and molecular targets implicated in cancer and neurodegeneration positions it as a scaffold for hybrid antibiotic-protease inhibitor development [8] [9]. Marine-derived spirotetronates like Tetromycin B thus expand the chemical diversity available for combating evolving antimicrobial resistance [6] [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3